molecular formula C15H9ClINOS B2963559 3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide CAS No. 622354-05-6

3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide

Cat. No. B2963559
CAS RN: 622354-05-6
M. Wt: 413.66
InChI Key: ASXJMUKQBDXQOI-UHFFFAOYSA-N
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Description

“3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C13H9ClINO . The average mass of this compound is 357.574 Da and the monoisotopic mass is 356.941742 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Molecular Structure Analysis

The structures of similar compounds were established by X-ray crystallography . For instance, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .


Chemical Reactions Analysis

The reactions of similar compounds involve free radical reactions. For example, NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the magenta hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH (·)CH2CH3 .

Scientific Research Applications

Molecular Assemblies and Porous Materials

The halogen derivatives of compounds related to 3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide have been shown to form triple helical columns through N-H...O hydrogen bonds. These columns can assemble into porous materials, particularly with iodo, bromo, and chloro derivatives, via halogen...halogen interactions, suggesting potential applications in material science for creating novel porous structures (Rajput, Chernyshev, & Biradha, 2010).

Antibacterial and Antifungal Applications

Research has demonstrated the synthesis of various 3-chloro-1-benzothiophene-2-carbonylchloride derivatives, including 3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide, showing promising antibacterial and antifungal activities. These compounds have been tested against a range of microbial strains, indicating their potential as novel antibiotic or antimicrobial agents (Naganagowda & Petsom, 2011).

Antimicrobial and Antibiofilm Properties

A study on thiourea derivatives, including those related to 3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide, highlighted their antimicrobial activities against bacteria capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the compound's phenyl substituent, especially iodine, bromide, or fluorine, significantly enhanced its antimicrobial effectiveness. This research suggests these compounds' utility in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis and Drug Development

Compounds structurally related to 3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide have been utilized in the synthesis of novel chemical entities. Their reactivity with various nucleophiles has led to the creation of diverse derivatives with potential applications in drug development, particularly as antibiotics and antibacterial drugs (Ahmed, 2007).

Mechanism of Action

properties

IUPAC Name

3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClINOS/c16-13-11-6-1-2-7-12(11)20-14(13)15(19)18-10-5-3-4-9(17)8-10/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXJMUKQBDXQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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